1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine

Description

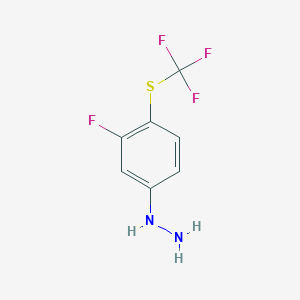

1-(3-Fluoro-4-(Trifluoromethylthio)phenyl)hydrazine is a fluorinated arylhydrazine derivative characterized by a trifluoromethylthio (-SCF₃) and a fluorine substituent on the benzene ring. Its molecular formula is C₇H₅F₄N₂S, with a molecular weight of 240.19 g/mol. The compound’s unique structure combines the electron-withdrawing effects of fluorine and the -SCF₃ group, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethylsulfanyl)phenyl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2S/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKHHKEWHZZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805901-97-6 | |

| Record name | {3-fluoro-4-[(trifluoromethyl)sulfanyl]phenyl}hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Trifluoromethylthiolation: The amine is reacted with trifluoromethylthiolating agents to introduce the trifluoromethylthio group.

Hydrazine Formation: Finally, the compound is treated with hydrazine to form the hydrazine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or diazonium intermediates. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) in acidic media converts the hydrazine moiety to a diazonium salt.

-

Product : Subsequent coupling with aromatic amines or phenols yields azo derivatives, which are valuable in dye chemistry and coordination complexes .

Reduction Reactions

Reductive cleavage of the N–N bond occurs under specific conditions:

-

Reagent : Sodium borohydride (NaBH₄) in ethanol reduces the hydrazine group to an aniline derivative, retaining the trifluoromethylthio substituent.

-

Product : 3-Fluoro-4-(trifluoromethylthio)aniline, a precursor for pharmaceuticals and agrochemicals .

Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS):

The trifluoromethylthio group remains inert under these conditions due to its strong electron-withdrawing nature .

Cyclization Reactions

The hydrazine group facilitates heterocycle formation:

-

With α,β-unsaturated carbonyls : Forms pyrazole derivatives via [3+2] cycloaddition. For example, reaction with methyl acrylate yields 1-(3-fluoro-4-(trifluoromethylthio)phenyl)-pyrazole-4-carboxylate .

-

With nitriles : Generates 1,2,4-triazoles under copper catalysis, leveraging the hydrazine’s nucleophilicity .

Cross-Coupling Reactions

The aryl ring participates in transition-metal-catalyzed couplings:

-

Suzuki–Miyaura : With arylboronic acids, Pd(PPh₃)₄ catalyzes biaryl formation, retaining the -SCF₃ group .

-

Buchwald–Hartwig Amination : Forms aryl amines when reacted with primary/secondary amines using Pd₂(dba)₃ and Xantphos .

Trifluoromethylthio Group Reactivity

While generally stable, the -SCF₃ group can undergo:

-

Oxidation : With m-CPBA, it forms -SO₂CF₃, enhancing electrophilicity for further substitutions .

-

Radical reactions : Under copper catalysis, it participates in trifluoromethylation of alkenes/alkynes .

Key Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry

- Anti-cancer Properties : Research indicates that 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine exhibits potential anti-cancer activity. Its ability to interact with specific molecular targets involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. Studies are ongoing to elucidate the mechanisms through which it exerts these effects.

- Enzyme Interaction Studies : Interaction studies have demonstrated that this compound can influence cellular processes such as apoptosis and cell cycle regulation by interacting with enzymes involved in metabolic pathways.

Agrochemicals

- Pesticide Development : The unique chemical structure of this compound allows it to be explored as a potential pesticide. Its reactivity can be harnessed to develop new agrochemical formulations that target specific pests while minimizing environmental impact.

- Fungicidal Properties : Preliminary studies suggest that the compound may possess fungicidal properties, making it suitable for use in crop protection products.

Materials Science

- Polymer Synthesis : The hydrazine functional group in this compound allows for its use in the synthesis of various polymers. It can act as a building block for creating new materials with desirable properties, such as enhanced thermal stability or improved mechanical strength.

- Fluorinated Materials : Due to its fluorinated nature, the compound can be incorporated into materials that require specific surface properties, such as hydrophobicity or chemical resistance.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and trifluoromethylthio groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine (1d)

- Formula: C₁₇H₁₅F₃N₂

- Functional Groups: Trifluoromethyl (-CF₃), tolyl, hydrazine.

- Key Difference: Replaces -SCF₃ with -CF₃ and incorporates a tolyl group.

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)

- Formula: C₁₀H₆BrF₃N₂

- Functional Groups: Trifluoromethyl (-CF₃), bromine, pyrazole.

- Key Difference: Pyrazole core vs. hydrazine backbone; bromine substituent.

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1) Formula: C₈H₆FN₃S Functional Groups: Fluorophenyl, triazole-thione. Key Difference: Triazole-thione scaffold instead of hydrazine.

Structural Implications:

- The -SCF₃ group in the target compound enhances lipophilicity (logP ≈ 3.2, predicted) compared to -CF₃ analogs (logP ≈ 2.5–2.8) due to sulfur’s larger atomic radius and reduced electronegativity .

- Fluorine at the 3-position directs electrophilic substitution reactions meta to its position, similar to other fluorinated arylhydrazines .

Physicochemical Properties

- Key Observations: The target compound’s lower carbon content (35% vs. 50% in 3d) reflects its lighter -SCF₃ group compared to bromine or phenyl substituents.

Biological Activity

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine, with CAS No. 1805901-97-6, is a compound that has garnered attention for its potential biological activities. The unique structural features, including the trifluoromethylthio group and the fluorinated phenyl ring, suggest that this compound may exhibit significant pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key properties include:

- Molecular Weight : 202.19 g/mol

- IUPAC Name : this compound

The biological activity of hydrazines, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to modulation of enzyme activities, inhibition of cellular signaling pathways, and potential effects on gene expression.

Anticancer Activity

Research has indicated that compounds with hydrazine moieties can exhibit anticancer properties. For instance, studies have shown that similar hydrazine derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. The trifluoromethylthio substitution may enhance this activity by increasing lipophilicity and cellular uptake.

Antimicrobial Properties

Hydrazines are also noted for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The presence of fluorine atoms is believed to play a crucial role in enhancing the compound's reactivity towards microbial targets.

Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Research into related compounds has demonstrated that trifluoromethyl groups can enhance herbicidal efficacy by affecting plant metabolic pathways. This could position this compound as a candidate for agricultural applications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Investigated the effects of hydrazine derivatives on cancer cell lines, revealing significant apoptosis induction (source: PubMed). |

| Antimicrobial Evaluation | Demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria (source: BenchChem). |

| Herbicidal Potential | Explored the efficacy of fluorinated hydrazines in inhibiting weed growth in agricultural settings (source: Espace). |

Q & A

Q. Methodology :

- TGA/DSC : Quantify thermal stability (onset of decomposition ~250°C).

- HPLC-MS : Monitor degradation products (e.g., formation of diazenes or aryl fluorides) under accelerated aging conditions .

How does the trifluoromethylthio group influence the reactivity of this hydrazine in heterocycle formation?

Advanced Research Question

The -SCF3 group is electron-withdrawing, directing electrophilic substitution to the meta position. For example:

Q. Data Reconciliation Example :

| Source | Melting Point | Purification Method |

|---|---|---|

| 211–212°C (dec) | Column Chromatography | |

| 250°C (dec) | Recrystallization (EtOH) |

What safety protocols are critical when handling this hydrazine derivative?

Basic Research Question

- Hydrazine Toxicity : Use fume hoods, nitrile gloves, and avoid skin contact (potential carcinogenicity).

- Decomposition : Avoid strong acids/oxidizers to prevent release of HF or SO2 .

Advanced Consideration :

Store under inert atmosphere (N2 or Ar) at 4°C to minimize oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.